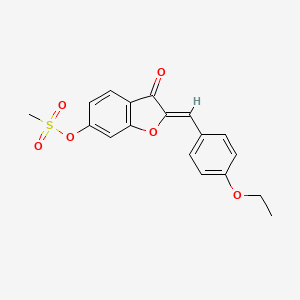

![molecular formula C24H27N5O2S B2675572 N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251586-32-9](/img/structure/B2675572.png)

N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

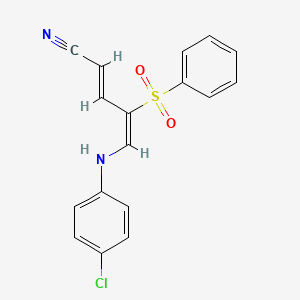

N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a methoxyphenyl group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-angiogenic Activity

A study explored the synthesis of novel piperidine derivatives, including those structurally similar to the specified compound, and evaluated their anti-angiogenic activity using the chick chorioallantoic membrane (CAM) model. These derivatives exhibited significant anti-angiogenic effects, suggesting potential applications in anticancer research due to their ability to block the formation of blood vessels in vivo. This research underscores the importance of structural modifications in enhancing the anti-angiogenic and potentially anticancer properties of piperidine analogs (Vinaya Kambappa et al., 2017).

Antituberculosis Activity

Another study reported the design and synthesis of thiazole-aminopiperidine hybrid analogs as potent Mycobacterium tuberculosis GyrB inhibitors. Among these, a compound showcased promising activity in in vitro assays related to antituberculosis activity. This highlights the potential of structurally similar compounds in contributing to the development of new antituberculosis agents (V. U. Jeankumar et al., 2013).

Anti-Inflammatory and Analgesic Agents

Research into the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their potential as anti-inflammatory and analgesic agents. The study indicates the chemical versatility of compounds structurally related to the target compound and their potential therapeutic applications in treating inflammation and pain (A. Abu‐Hashem et al., 2020).

Metabolism Study

An investigation into the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, revealed insights into the metabolic pathways of compounds with similar structural features. This study provides valuable information on the biotransformation and potential side effects of such compounds, which is crucial for drug development processes (Aishen Gong et al., 2010).

Vorbereitungsmethoden

The synthesis of N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methoxyphenyl group through a Mannich reaction.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the piperazine derivative.

Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction.

Final Coupling: The benzyl group is attached to the acetamide moiety through a condensation reaction.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetam

Eigenschaften

IUPAC Name |

N-benzyl-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2S/c1-31-21-9-7-20(8-10-21)28-11-13-29(14-12-28)22-15-24(27-18-26-22)32-17-23(30)25-16-19-5-3-2-4-6-19/h2-10,15,18H,11-14,16-17H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLQYKHVFUCMHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2675492.png)

![N-(2-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2675493.png)

![1-{6'-acetyl-1H,1'H,2H,2'H-[5,5'-biacenaphthylene]-6-yl}ethan-1-one](/img/structure/B2675497.png)

![N-(4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2675501.png)

![2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2675503.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(2-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2675504.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2675507.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2675510.png)